molecular formula C10H10O2 B3274258 4-Phenyl-but-2-enoic acid CAS No. 60341-39-1

4-Phenyl-but-2-enoic acid

Cat. No. B3274258
CAS RN: 60341-39-1
M. Wt: 162.18 g/mol
InChI Key: SCBUQIQXUBOQAI-XBXARRHUSA-N
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Description

4-Phenyl-but-2-enoic acid , also known as methyl (2E)-4-phenyl-2-butenoate , is a chemical compound with the molecular formula C₁₁H₁₂O₂ . It belongs to the class of carboxylic acids and is characterized by its light yellow liquid form . The compound’s IUPAC name reflects its structure: it is an unsaturated carboxylic acid with a phenyl group attached to the second carbon atom of the butenoic acid chain.

Scientific Research Applications

Chemical Synthesis and Modification

4-Phenyl-but-2-enoic acid and its derivatives have been a focus in chemical synthesis research. Yu and Simon (1991) explored the hydroxylation and halogen addition to the carbon-carbon double bond of various enoic acids, including derivatives of 4-phenyl-but-2-enoic acid, for the production of γ-butyrolactones and carboxylic acids with different stereochemistries (Hongtao Yu & H. Simon, 1991). This indicates its utility in the synthesis of complex organic compounds.

Solar Cell Applications

In renewable energy research, specifically in dye-sensitized solar cells, derivatives of 4-phenyl-but-2-enoic acid have been investigated. Robson et al. (2013) synthesized donor-acceptor organic dyes using a structural component similar to 4-phenyl-but-2-enoic acid. These dyes showed significant efficiency in solar cell devices, indicating the potential of 4-phenyl-but-2-enoic acid derivatives in solar energy applications (Kiyoshi C. D. Robson et al., 2013).

Pharmaceutical Research

The derivatives of 4-phenyl-but-2-enoic acid have been examined for their potential pharmaceutical applications. Oktay et al. (2016) synthesized (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, evaluating their inhibitory activities against human carbonic anhydrase enzymes. These derivatives showed strong inhibition, suggesting their potential in pharmaceutical research (Koray Oktay et al., 2016).

Luminescent Materials

In the field of materials science, derivatives of 4-phenyl-but-2-enoic acid have been utilized in the creation of luminescent materials. Zhestkij et al. (2021) synthesized a derivative for the construction of organic molecular crystals with stable photoluminescence, highlighting its potential in the development of new luminescent materials (N. Zhestkij et al., 2021).

Antimicrobial Applications

Banday, Mattoo, and Rauf (2010) conducted research on the antibacterial activity of various derivatives of 4-phenyl-but-2-enoic acid. Their study found that some compounds exhibited good antimicrobial activity, suggesting the potential of these derivatives in the development of new antibacterial agents (M. R. Banday, Rayees U. H. Mattoo, & A. Rauf, 2010).

properties

IUPAC Name

(E)-4-phenylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBUQIQXUBOQAI-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-but-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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